(4-Phenylphenyl) naphthalene-2-sulfonate
Description
(4-Phenylphenyl) naphthalene-2-sulfonate is a sulfonate ester featuring a naphthalene backbone substituted with a sulfonate group at the 2-position and a biphenyl (4-phenylphenyl) moiety. These methods typically yield 67–83% efficiency depending on substituent complexity . The compound’s biphenyl group introduces steric bulk, which may influence solubility, reactivity, and functional applications compared to simpler derivatives.
Properties
IUPAC Name |
(4-phenylphenyl) naphthalene-2-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O3S/c23-26(24,22-15-12-18-8-4-5-9-20(18)16-22)25-21-13-10-19(11-14-21)17-6-2-1-3-7-17/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEHPSXLQPWDDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylphenyl) naphthalene-2-sulfonate typically involves the sulfonation of naphthalene followed by esterification with biphenyl. The process begins with the sulfonation of naphthalene using sulfuric acid to produce naphthalene-2-sulfonic acid. This intermediate is then reacted with 4-phenylphenol in the presence of a dehydrating agent such as thionyl chloride to form this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and other advanced chemical engineering techniques may be employed to ensure consistent product quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(4-Phenylphenyl) naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids and bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(4-Phenylphenyl) naphthalene-2-sulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it useful in studying molecular interactions and binding affinities.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (4-Phenylphenyl) naphthalene-2-sulfonate exerts its effects involves its interaction with specific molecular targets. The sulfonate group can form strong ionic bonds with various substrates, influencing the compound’s reactivity and binding properties. These interactions can affect molecular pathways and processes, making the compound useful in various applications .
Comparison with Similar Compounds
Structural and Electronic Features
- Substituent Effects: Nitro groups increase electrophilicity, enhancing reactivity in nucleophilic substitutions (e.g., micelle-mediated SN2 reactions, as seen in methyl naphthalene-2-sulfonate ). Amino groups introduce nucleophilic sites, enabling further derivatization (e.g., urea formation ).
Sulfonate Position :
Naphthalene-1-sulfonates (e.g., 1-naphthylamine-8-sulfonic acid) exhibit distinct electronic properties compared to 2-sulfonates due to differences in resonance stabilization .
Reactivity in Solution
Methyl naphthalene-2-sulfonate undergoes accelerated SN2 reactions in micellar systems due to:
Increased substrate concentration in micelles.
Enhanced electrophilic interactions with ammonium head groups.
Disruption of bromide ion hydration shells .
The biphenyl group in (4-phenylphenyl) naphthalene-2-sulfonate may hinder micellar incorporation, reducing reaction rates compared to less bulky analogs.
Physical and Chemical Properties
- Solubility :
Sodium salts of naphthalene sulfonates (e.g., sodium polynaphthalene sulfonate) are highly water-soluble due to ionic character . However, the biphenyl substituent likely reduces aqueous solubility, favoring organic solvents. - Thermal Stability: Bulky aromatic groups (e.g., biphenyl) may enhance thermal stability compared to nitro or amino derivatives, which can decompose exothermically.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
